1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one
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Overview
Description
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution reactions:
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, modulating their activity. This compound may exert its effects through binding to these receptors and influencing signaling pathways .
Comparison with Similar Compounds
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one can be compared with other piperazine derivatives such as:
1-(4-Chlorophenyl)piperazine: Known for its use in pharmaceuticals and as a psychoactive substance.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with promising antibacterial activity.
Properties
CAS No. |
90316-59-9 |
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Molecular Formula |
C21H25ClN2O2 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C21H25ClN2O2/c1-16(17-7-9-18(26-2)10-8-17)15-21(25)24-13-11-23(12-14-24)20-6-4-3-5-19(20)22/h3-10,16H,11-15H2,1-2H3 |
InChI Key |
HJPDZNPLDQLLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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